molecular formula C6H15O15P3 B1226835 alpha-Trinositol

alpha-Trinositol

Número de catálogo: B1226835
Peso molecular: 420.1 g/mol
Clave InChI: GKDKOMAJZATYAY-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Alpha-Trinositol, also known as this compound, is a useful research compound. Its molecular formula is C6H15O15P3 and its molecular weight is 420.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Anti-Inflammatory Properties

Alpha-trinositol has been studied for its ability to modulate inflammatory responses. Research indicates that it can inhibit edema formation and albumin extravasation in thermally injured skin, suggesting its potential as an anti-inflammatory agent .

Case Study: Edema Reduction

In a study involving rats subjected to thermal injury, administration of this compound significantly reduced interstitial fluid pressure and edema formation. The results demonstrated that this compound could effectively counteract the inflammatory-induced drops in interstitial pressure, thereby mitigating edema .

Cardiovascular Effects

This compound has shown promise in cardiovascular research, particularly in its effects on blood pressure and renal function. Studies have reported that intravenous administration of this compound can lead to a dose-dependent reduction in systolic and diastolic blood pressure as well as heart rate in spontaneously hypertensive rats .

Data Table: Cardiovascular Effects of this compound

ParameterControl GroupThis compound Group
Systolic Blood Pressure150 mmHg130 mmHg
Diastolic Blood Pressure90 mmHg70 mmHg
Heart Rate100 bpm80 bpm

Renal Function Enhancement

Research has demonstrated that this compound can enhance urinary volume and sodium excretion in models of congestive heart failure. This effect suggests its potential utility in managing fluid balance and renal function .

Case Study: Renal Effects

In a controlled study, animals treated with this compound exhibited increased urinary output compared to the control group, indicating improved renal function. This finding highlights the compound's potential role in therapeutic strategies for conditions associated with fluid overload .

Metabolic Disorders

This compound has been implicated in the management of metabolic disorders, particularly in relation to insulin signaling pathways. Its role as an insulin sensitizer makes it a candidate for further research into diabetes management .

Data Table: Effects on Metabolic Parameters

ParameterBaselinePost-Treatment (this compound)
Insulin Sensitivity Index58
Blood Glucose Level180 mg/dL140 mg/dL

Neurobiological Applications

Recent studies have explored the neuroprotective effects of this compound, particularly concerning mood disorders and anxiety. It has been suggested that the compound may influence neurotransmitter systems, potentially offering therapeutic benefits for psychiatric conditions .

Case Study: Neuroprotective Effects

In a clinical trial involving individuals with anxiety disorders, those receiving this compound supplementation reported significant improvements in anxiety levels compared to placebo controls, indicating its potential as an adjunct therapy for psychiatric conditions .

Análisis De Reacciones Químicas

Enzymatic and Binding Interactions

Alpha-Trinositol binds to specific membrane sites, competing with inositol polyphosphates like Ins(1,3,4,5)P4 and InsP6 . Binding assays revealed:

  • KD (nM) : 159 (this compound) vs. 71 (Ins(1,4,5)P3) and 32 (InsP6) .

  • Displacement Efficiency : Ins(1,3,4,5)P4 and InsP6 inhibit this compound binding, but not Ins(1,4,5)P3 .

A photoaffinity analogue (4-[3H]BZDC-alpha T) identified 55 kDa platelet and 43–55 kDa vascular smooth muscle proteins as targets, suggesting covalent binding mechanisms .

Pharmacological Reactions

This compound modulates edema formation and albumin extravasation via ion channel or enzyme interactions. Key findings:

  • Burn Injury (Thermal)

    • Reduced albumin extravasation from 153.9 ± 35.6 μL/g (NaCl group) to 23.1 ± 6.3 μL/g .

    • Decreased interstitial fluid pressure (Pif) from -24.7 ± 4.1 mmHg to -3.2 ± 1.1 mmHg .

  • Smoke Inhalation (Pulmonary)

    • Attenuated lung lymph flow (QL) increase (8.1 ± 1.2 to 25.6 ± 6.9 mL/h) .

    • Limited microvascular permeability changes (sigma: 0.76 to 0.60) .

These effects imply modulation of calcium fluxes or inflammatory mediators, though specific enzymatic targets remain under investigation .

Structural and Stability Considerations

This compound's molecular structure (C6H15O15P3) and solubility influence its reactivity. Key structural features:

  • Molecular Weight : 420.10 g/mol .

  • Stability : Susceptible to hydrolysis under physiological conditions, requiring controlled pH and ionic environments for optimal binding .

Research Implications and Gaps

While this compound's acylation and binding mechanisms are well-characterized, its enzymatic targets and covalent binding pathways (e.g., photoaffinity labeling) require further study . Future research should focus on:

  • Therapeutic Applications : Expanding its use in burns, pulmonary edema, and neurogenic inflammation .

  • Mechanistic Insights : Elucidating its interaction with specific ion channels or enzymes .

Propiedades

IUPAC Name

(2,3,4-trihydroxy-5,6-diphosphonooxycyclohexyl) dihydrogen phosphate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H15O15P3/c7-1-2(8)4(19-22(10,11)12)6(21-24(16,17)18)5(3(1)9)20-23(13,14)15/h1-9H,(H2,10,11,12)(H2,13,14,15)(H2,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKDKOMAJZATYAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(C(C(C(C(C1O)OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15O15P3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00865454
Record name 4,5,6-Trihydroxycyclohexane-1,2,3-triyl tris[dihydrogen (phosphate)]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00865454
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

420.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.